COX‑1/COX‑2 Inhibitory Activity — Sulindac Sulfoxide vs. Active Metabolite (Sulindac Sulfide) and Reference Inhibitors
In a purified ovine COX‑1 and COX‑2 enzyme assay, sulindac sulfoxide exhibited no measurable COX‑1 or COX‑2 inhibition at concentrations up to 300 µM (IC50 >300 µM for both isoforms). In contrast, its active metabolite sulindac sulfide potently inhibited COX‑1 (IC50 = 1.8 µM) and COX‑2 (IC50 = 6.3 µM) under identical assay conditions [1]. The reference COX‑2‑selective inhibitor rofecoxib displayed IC50 values of >300 µM (COX‑1) and 2.7 µM (COX‑2), while the non‑selective inhibitor indomethacin yielded IC50 values of 0.017 µM (COX‑1) and 1.0 µM (COX‑2) [1]. This >100‑fold difference in COX‑2 inhibitory potency between the parent prodrug and its sulfide metabolite confirms that sulindac sulfoxide is intrinsically COX‑inactive and must undergo metabolic activation to exert anti‑inflammatory activity.
| Evidence Dimension | COX‑1 and COX‑2 enzymatic inhibition (IC50, µM) |
|---|---|
| Target Compound Data | COX‑1 IC50 >300 µM; COX‑2 IC50 >300 µM |
| Comparator Or Baseline | Sulindac sulfide: COX‑1 IC50 = 1.8 µM, COX‑2 IC50 = 6.3 µM; Rofecoxib: COX‑1 >300 µM, COX‑2 = 2.7 µM; Indomethacin: COX‑1 = 0.017 µM, COX‑2 = 1.0 µM |
| Quantified Difference | >100‑fold difference in COX‑2 potency between sulindac sulfoxide and sulindac sulfide; sulindac sulfoxide is effectively COX‑inactive |
| Conditions | Purified ovine COX‑1 and COX‑2 isozymes; scintillation proximity assay |
Why This Matters
For researchers probing COX‑independent anticancer mechanisms, the COX‑inactivity of sulindac sulfoxide is an essential differentiator that prevents confounding by prostaglandin‑mediated pathways.
- [1] Tinsley HN, et al. Inhibition of colon tumor cell growth by sulindac: COX‑dependent and COX‑independent mechanisms. Cancer Prev Res (Phila). 2009;2(6):572‑580. Table 1: COX‑1/COX‑2 IC50 data. doi:10.1158/1940-6207.CAPR-09-0015 View Source
